molecular formula C8H16N2 B15095001 2-(7-Azabicyclo[2.2.1]heptan-7-yl)ethanamine

2-(7-Azabicyclo[2.2.1]heptan-7-yl)ethanamine

Cat. No.: B15095001
M. Wt: 140.23 g/mol
InChI Key: QQYZTJWZNUUDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Azabicyclo[2.2.1]heptan-7-yl)ethanamine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, serving as a versatile synthetic intermediate and scaffold. The 7-azabicyclo[2.2.1]heptane core is a nitrogen-containing bridged bicyclic structure that provides a rigid, three-dimensional framework favorable for exploring receptor-binding interactions . This specific derivative, featuring an ethanamine side chain, is designed to enhance molecular diversity and is utilized in the synthesis of more complex molecules for biological evaluation. The 7-azabicyclo[2.2.1]heptane scaffold is recognized as a privileged structure in drug discovery . Research indicates that derivatives based on this scaffold have been investigated as cholinergic receptor ligands , selective sigma-2 (σ2) receptor ligands , and analgesics and anti-inflammatory agents . The scaffold's conformational restraint and ability to modulate the spatial orientation of substituents make it a valuable template for developing compounds with defined biological activity and for studying structure-activity relationships (SAR) . This product is offered exclusively for research and development purposes in laboratory settings. It is intended for use by qualified scientists and is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulations.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

2-(7-azabicyclo[2.2.1]heptan-7-yl)ethanamine

InChI

InChI=1S/C8H16N2/c9-5-6-10-7-1-2-8(10)4-3-7/h7-8H,1-6,9H2

InChI Key

QQYZTJWZNUUDNR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1N2CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(7-Azabicyclo[2.2.1]heptan-7-yl)ethanamine involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the base-mediated heterocyclization of alkyl N-(c-3,t-4-dibromocyclohex-1-yl)carbamates or N-(c-3,t-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(7-Azabicyclo[2.2.1]heptan-7-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The nitrogen atom in the bicyclic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted bicyclic amines, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(7-Azabicyclo[2.2.1]heptan-7-yl)ethanamine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure is similar to that of certain natural alkaloids, making it useful in studying biological pathways and receptor interactions.

    Medicine: Due to its potential biological activity, it is investigated for its pharmacological properties and potential therapeutic applications.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-Azabicyclo[2.2.1]heptan-7-yl)ethanamine involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The rigid bicyclic structure allows for high-affinity binding to these receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-Azabicyclo[2.2.1]heptane Derivatives

Key Examples :
  • 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid derivatives (e.g., tert-butyl esters): Synthesized via radical cyclization or NaH-mediated intramolecular cyclization. These derivatives exhibit constrained geometries that stabilize non-planar amide conformations, enhancing receptor binding specificity .
  • N-Nitroso-7-azabicyclo[2.2.1]heptanes: These compounds display reduced rotational barriers in solution and pyramidal nitrogen geometries, enabling heterolytic N–NO bond cleavage.
Property 2-(7-Azabicyclo[...]ethanamine 7-Azabicyclo[...]carboxylic Acid Derivatives N-Nitroso Derivatives
Functional Group Primary amine Carboxylic acid/ester Nitroso (N–NO)
Key Application nAChR modulation (epibatidine analogs) Peptidomimetics, rigid scaffolds NO donors
Synthetic Method Radical cyclization Curtius reaction, bromination N-Nitrosation
Biological Activity High nAChR affinity Stabilized peptide backbones Vasodilation

Heteroatom-Modified Bicyclic Systems

4-Thia-1-azabicyclo[3.2.0]heptanes

Examples include penicillanic acid derivatives (e.g., 6,6-dibromopenicillanic acid), which feature a sulfur atom and a β-lactam ring. These compounds are central to β-lactam antibiotics but differ in ring size (3.2.0 vs. 2.2.1) and electronic properties .

Property 2-(7-Azabicyclo[...]ethanamine 4-Thia-1-azabicyclo[3.2.0]heptanes
Ring System [2.2.1], all-carbon [3.2.0], sulfur-containing
Key Application Neurological targets Antibacterial agents
Reactivity Amine-driven H-bonding β-Lactam ring cleavage
Stability High (rigid scaffold) Moderate (sensitive to enzymes)

Functionalized Derivatives for Drug Discovery

Examples :
  • 5-(7-Azabicyclo[2.2.1]heptan-7-yl)furan-2-carbaldehyde : A furan-containing analog with aldehyde functionality, used in click chemistry or as a synthetic intermediate .
  • 1,3,4-Oxadiazole derivatives (e.g., 2-(7-Azabicyclo[...]ethanamine linked to cyclohexylsulfonyl): These exhibit antimalarial activity (IC50: 0.004 mg/mL) due to sulfonyl and oxadiazole groups enhancing lipophilicity and target engagement .
Property 2-(7-Azabicyclo[...]ethanamine 1,3,4-Oxadiazole Derivatives
Functional Group Ethanamine Oxadiazole, sulfonyl
Bioactivity nAChR modulation Antimalarial (slow-action)
Molecular Weight ~140–160 g/mol ~312 g/mol (e.g., Compound 46)
LogP Lower (polar amine) Higher (lipophilic groups)

Bicyclic Amines in Enzyme Inhibition

Protein Arginine N-Methyltransferase 3 (PRMT3) Inhibitors :
  • 1-[2-(7-Azabicyclo[...]ethanamine)-2-oxoethyl]-3-isoquinolin-6-ylurea: Displays potent PRMT3 inhibition (IC50: 46.0 µM) due to the bicyclic scaffold enhancing binding affinity compared to linear analogs (e.g., N-cyclopentyl derivatives, IC50: 87.0 µM) .

Biological Activity

2-(7-Azabicyclo[2.2.1]heptan-7-yl)ethanamine, also known as a derivative of 7-azabicyclo[2.2.1]heptane, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H15N
  • Molar Mass : 141.21 g/mol
  • CAS Number : 1312141-59-5

The compound features a bicyclic structure that contributes to its unique interactions with biological targets, particularly in the central nervous system.

Cholinergic Activity

Research indicates that derivatives of 7-azabicyclo[2.2.1]heptane are known to act as cholinergic receptor ligands. They can modulate neurotransmission by interacting with nicotinic and muscarinic receptors, which are crucial for cognitive functions and neuromuscular control .

Antinociceptive Effects

Studies have shown that compounds related to this compound exhibit antinociceptive (pain-relieving) properties in animal models. This activity is believed to be mediated through the modulation of opioid receptors and the inhibition of pain pathways in the central nervous system .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound's structure allows it to bind effectively to various neurotransmitter receptors, particularly cholinergic receptors.
  • Neurotransmitter Modulation : By influencing the release and reuptake of neurotransmitters such as acetylcholine, it can enhance synaptic transmission and improve cognitive functions.
  • Pain Pathway Inhibition : The modulation of pain pathways through opioid receptor interaction is a significant aspect of its antinociceptive effects.

Study 1: Cholinergic Receptor Interaction

A study published by WIPO highlighted the potential use of 7-azabicyclo[2.2.1]-heptane derivatives in treating disorders associated with cholinergic dysfunctions . The findings indicated that these compounds could enhance cognitive functions in models of Alzheimer's disease.

Study 2: Antinociceptive Properties

In a series of experiments conducted on rodents, researchers observed that administration of this compound resulted in significant reductions in pain responses compared to control groups . The study concluded that this compound could serve as a basis for developing new analgesics.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Cholinergic ActivityReceptor binding
Antinociceptive EffectsOpioid receptor modulation
Cognitive EnhancementNeurotransmitter modulation

Q & A

Q. Advanced

  • In vitro assays : Measure inhibition of target enzymes (e.g., protein arginine N-methyltransferase 3) using fluorogenic substrates .
  • Dose-response curves : Data is fitted to calculate IC50_{50} values (e.g., 46.0 µM for a urea derivative) .
  • Control experiments : Include positive controls (e.g., known inhibitors) and validate results with triplicate measurements .

How should researchers address discrepancies in reported biological activity data for 7-azabicyclo derivatives?

Q. Advanced

  • Assay standardization : Ensure consistent buffer pH, temperature, and enzyme concentrations across studies .
  • Structural verification : Re-examine NMR/MS data to confirm compound purity and identity .
  • Meta-analysis : Compare data across multiple sources (e.g., patents, journals) to identify trends or outliers .

What safety protocols are critical when handling this compound and its intermediates?

Q. Basic

  • PPE : Use gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • First aid : Immediate rinsing with water for spills; consult a physician if ingested .
  • Ventilation : Perform reactions in fume hoods due to volatile byproducts (e.g., bromine) .

How can advanced NMR techniques resolve complex stereochemical assignments in bicyclic derivatives?

Q. Advanced

  • 2D NMR : Use COSY and NOESY to correlate proton environments and determine spatial proximity of substituents .
  • Deuterated solvents : Employ CD3_3OD or D2_2O to simplify spectra by eliminating solvent peaks .
  • Dynamic NMR : Analyze temperature-dependent shifts to study ring-flipping or conformational exchange .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.